3-Methyl-1,2,4-triazine
Overview
Description
3-Methyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3 . It’s a derivative of triazine, a six-membered ring compound with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, one study reported the synthesis of 5,6-Biaryl-1,2,4-triazine-3-amine derivatives .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2,4-triazine includes a six-membered ring with three nitrogen atoms . The molecular formula is C4H5N3 and the monoisotopic mass is 95.048347 Da .Chemical Reactions Analysis
Triazine compounds, including 1,2,4-triazines, are known to undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also known to react robustly with trans-cyclooctene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1,2,4-triazine include a density of 1.1±0.1 g/cm3, boiling point of 214.5±23.0 °C at 760 mmHg, and vapour pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
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Biologically Important Organic Molecules
- Field : Organic Chemistry and Biology
- Application : Triazines and tetrazines are building blocks in the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Methods : Various synthetic routes for a variety of triazines and tetrazines have been developed through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
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PDK Inhibitory Activity
- Field : Biochemistry
- Application : A small library of 3-amino-1,2,4-triazine derivatives has been designed, synthesized, and characterized for their PDK inhibitory activity .
- Methods : The compounds were tested using in silico, in vitro, and in vivo assays .
- Results : Biochemical screenings showed that all synthesized compounds are potent and subtype-selective inhibitors of PDK .
-
Antimicrobial Activities
- Field : Microbiology
- Application : Synthesis of 1,2,4-triazoles fused to another heterocyclic ring has attracted widespread attention due to their diverse applications as antibacterial-, antidepressant-, antiviral-, antitumorial- and anti-inflammatory agents, pesticides, herbicides dyes, lubricant and analytical reagents .
- Methods : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Synthesis of Azauracils
- Field : Organic Chemistry
- Application : A light-induced method is developed for synthesizing azauracils .
- Methods : This method is independent from traditional methodology and can also be powered by sunlight . The applicability of this method is further demonstrated through its successful implementation in large-scale reactions and its use in synthesizing derivatives .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLPFCVVKMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178831 | |
Record name | 1,2,4-Triazine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,4-triazine | |
CAS RN |
24108-33-6 | |
Record name | 1,2,4-Triazine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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